trans-4-Boc-amino-2-cyclopentene-1-carboxylic acid methyl ester
Overview
Description
“trans-4-Boc-amino-2-cyclopentene-1-carboxylic acid methyl ester” is a chemical compound with the empirical formula C11H17NO4 . It is used in scientific research and exhibits complex properties.
Molecular Structure Analysis
The molecular weight of “this compound” is 227.26 . The SMILES string representation of its structure isCC(C)(C)OC(=O)N[C@@H]1CC@@HC(O)=O
. Physical and Chemical Properties Analysis
This compound has an optical activity of [α]20/D −48,5±2°, c = 1% in methanol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Synthesis of Amino Acid Derivatives
Krishnamurthy et al. (2014) detailed the use of trans-4-Boc-amino-2-cyclopentene-1-carboxylic acid methyl ester in synthesizing derivatives of 2-amino-4-pentenoic acid (allylglycine). This process involved resolving the derivatives using enzymes and epoxidizing the unsaturated bond, leading to the formation of compounds with five-membered rings, notably 4-hydroxyproline derivatives (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014).
Preparation of Oligomers
Lucarini and Tomasini (2001) described synthesizing oligomers containing residues of trans-(4S,5R)-4-carboxy 5-methyl oxazolidin-2-ones, starting from benzyl-N-Boc-(3R)-aminobutanoate. This process demonstrates the potential of this compound in synthesizing complex molecular structures (Lucarini & Tomasini, 2001).
Conformational Study and Carboxylation Inhibition
Larue et al. (1997) conducted a conformational study of analogues containing a cyclopentyl or cyclohexyl ring substituted with a Boc-protected amino group and a methyl ester group. These compounds were found to be weak competitive inhibitors of the vitamin K-dependent carboxylation, providing insights into their potential application in biochemical studies (Larue et al., 1997).
Asymmetric Synthesis of Stereoisomers
Urones et al. (2004) explored the asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate, highlighting another aspect of the scientific application of this compound in the preparation of complex amino acids (Urones, Garrido, Díez, El Hammoumi, Dominguez, Casaseca, Davies, & Smith, 2004).
Safety and Hazards
Properties
IUPAC Name |
methyl (1R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h5-6,8-9H,7H2,1-4H3,(H,13,15)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLDTKMTZPXEAZ-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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